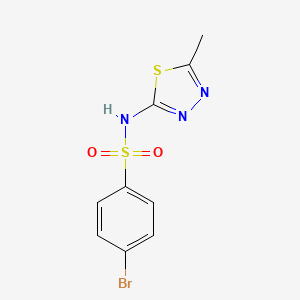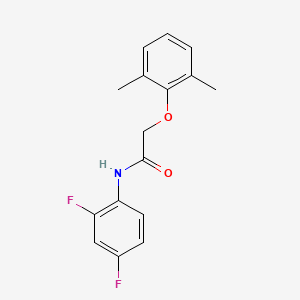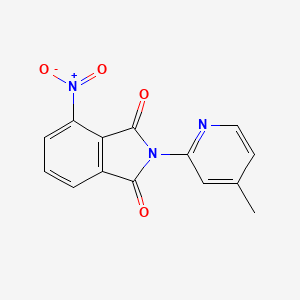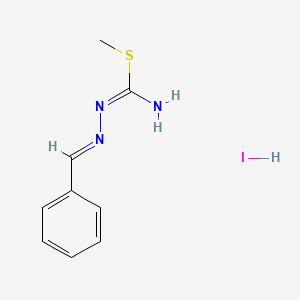
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid, also known as EFICA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EFICA belongs to the class of indole derivatives and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to inhibit the phosphorylation of STAT3 and reduce the nuclear translocation of NF-κB, leading to the inhibition of pro-inflammatory gene expression. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has also been shown to activate AMPK and increase the expression of GLUT4, leading to improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the improvement of glucose tolerance and insulin sensitivity. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has also been shown to reduce oxidative stress and improve mitochondrial function in diabetic mice.
実験室実験の利点と制限
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has several advantages for lab experiments, including its stability and ease of synthesis. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is also relatively non-toxic and has low side effects. However, (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has several limitations, including its low solubility in water and its limited availability.
将来の方向性
There are several future directions for the study of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid, including its potential use as a therapeutic agent for inflammatory diseases, cancer, and diabetes. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid could also be studied for its potential use as a drug delivery system for other therapeutic agents. In addition, further research could be conducted to better understand the mechanism of action of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid and to improve its pharmacokinetic properties.
Conclusion
In conclusion, (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid, or (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid, is a synthetic compound that has shown promising results in various scientific research applications. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, and its mechanism of action involves the inhibition of various signaling pathways. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand the potential therapeutic applications of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid and to improve its pharmacokinetic properties.
合成法
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid can be synthesized using various methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and Vilsmeier-Haack reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with an amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst and an oxidizing agent. The Vilsmeier-Haack reaction involves the reaction of an amine with a formyl chloride in the presence of a Lewis acid catalyst. The most commonly used method for synthesizing (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is the Fischer indole synthesis.
科学的研究の応用
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to improve glucose tolerance and reduce insulin resistance in diabetic mice.
特性
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-9-4-3-5-11-10(8-15)6-14(13(9)11)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEFNNLRZWHIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5830129.png)

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5830147.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)
![5-[(2,6-difluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5830167.png)

![2-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B5830187.png)
![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylcyclopropanecarbohydrazide](/img/structure/B5830188.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5830201.png)



